molecular formula C23H21ClN4O3 B2758111 ethyl 4-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 310440-80-3

ethyl 4-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2758111
M. Wt: 436.9
InChI Key: RSCJZQSUGBIMQY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a tetrahydropyrimidine ring, and an ester group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and pyrazole) suggests that there could be regions of delocalized electrons, which could affect the compound’s chemical reactivity and physical properties .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the ester group could undergo hydrolysis, and the pyrazole ring could potentially participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the ester group) could make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis Methods

  • Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate was synthesized using a three-component reaction involving related compounds. This method is characterized by elemental analysis, IR, 1H-NMR, and mass spectral studies (Viveka et al., 2012).

Potential Medicinal Applications

  • A study on dihydropyrimidines synthesized a library of 30 compounds and evaluated them for in vitro antitubercular activity against Mycobacterium tuberculosis H(37)Rv. Two compounds, closely related to the chemical , demonstrated significant antitubercular activity, more potent than isoniazid (Trivedi et al., 2010).

Antimicrobial Activity

  • Arylazopyrazole Pyrimidone clubbed heterocyclic compounds, similar in structure to the chemical of interest, were synthesized and evaluated for their antimicrobial activity against various bacteria and fungi (Sarvaiya et al., 2019).

Green Chemistry Approaches

  • An efficient, green heterogeneous catalyst was developed for the synthesis of Ethyl/methyl 4-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, emphasizing the importance of sustainable and eco-friendly methods in chemical synthesis (Charan & Manjula, 2019).

Structural and Molecular Analysis

  • Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized and characterized, with its structure confirmed through X-ray diffraction studies. This study contributes to the understanding of molecular interactions and stability of similar compounds (Achutha et al., 2017).

Future Directions

Future research on this compound could involve exploring its potential biological activities, studying its physical and chemical properties in more detail, and developing methods for its synthesis .

properties

IUPAC Name

ethyl 4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3/c1-3-31-22(29)19-14(2)25-23(30)26-21(19)18-13-28(17-7-5-4-6-8-17)27-20(18)15-9-11-16(24)12-10-15/h4-13,21H,3H2,1-2H3,(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCJZQSUGBIMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS RN

310440-80-3
Record name ETHYL 4-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
G Sivaprasad, PT Peramal - Journal of heterocyclic chemistry, 2005 - Wiley Online Library
Phosphotungstic acid, a keggin's type heteropoly acid catatalysed Biginelli reaction was carried out using pyrazole aldehyde, ethyl acetoacetate and urea to synthesis novel 4‐pyrazolyl …
Number of citations: 9 onlinelibrary.wiley.com

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